molecular formula C11H14N2O4 B14419395 Butanedioic acid, (dicyanomethyl)-, diethyl ester CAS No. 82584-86-9

Butanedioic acid, (dicyanomethyl)-, diethyl ester

Cat. No.: B14419395
CAS No.: 82584-86-9
M. Wt: 238.24 g/mol
InChI Key: KJRQKSRPPDDJPP-UHFFFAOYSA-N
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Description

Butanedioic acid, (dicyanomethyl)-, diethyl ester is an organic compound with the molecular formula C10H12N2O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by dicyanomethyl and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (dicyanomethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dicyanomethyl group can be introduced through a subsequent reaction involving the addition of malononitrile to the esterified product under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (dicyanomethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dicyanomethylsuccinic acid.

    Reduction: Formation of dicyanomethylbutanediol.

    Substitution: Formation of various substituted butanedioic acid derivatives.

Scientific Research Applications

Butanedioic acid, (dicyanomethyl)-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Butanedioic acid, (dicyanomethyl)-, diethyl ester exerts its effects involves interactions with various molecular targets. The dicyanomethyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester:

    Butanedioic acid, hydroxy-, diethyl ester:

Uniqueness

Butanedioic acid, (dicyanomethyl)-, diethyl ester is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

82584-86-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

diethyl 2-(dicyanomethyl)butanedioate

InChI

InChI=1S/C11H14N2O4/c1-3-16-10(14)5-9(8(6-12)7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3

InChI Key

KJRQKSRPPDDJPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C#N)C#N)C(=O)OCC

Origin of Product

United States

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